Desmetilclotiazepam

Descripción general

Descripción

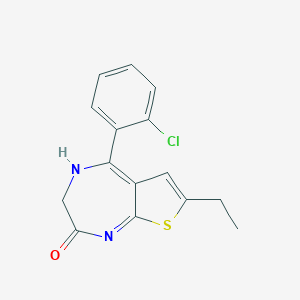

Desmetilclotiazepam es un compuesto de tienodiazepina y un metabolito activo del clotiazepam. Es conocido por sus propiedades ansiolíticas, anticonvulsivas y relajantes musculares . El compuesto tiene una fórmula molecular de C15H13ClN2OS y una masa molar de 304,8 g/mol .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Desmethylclotiazepam exhibits several pharmacological properties that make it valuable for research:

- Anxiolytic Effects : It is studied for its potential in treating anxiety disorders.

- Anticonvulsant Properties : The compound may be beneficial in managing epilepsy.

- Sedative Effects : It can induce sedation, making it useful in various therapeutic contexts.

Scientific Research Applications

Desmethylclotiazepam is widely utilized in various scientific fields:

- Analytical Reference Standard : It serves as a reference standard in forensic and pharmaceutical research, aiding in the identification and quantification of substances in biological samples .

- Pharmacokinetic Studies : Research has focused on understanding its metabolic pathways and effects on the human body. For example, studies have shown variations in clearance rates among different populations, particularly in elderly patients .

- Drug-Facilitated Crime Investigations : The compound's role in drug-facilitated crimes has been documented, emphasizing its importance in toxicological analyses .

Comparison of Desmethylclotiazepam with Related Compounds

| Compound | Mechanism of Action | Therapeutic Uses | Metabolic Pathway |

|---|---|---|---|

| Desmethylclotiazepam | Positive allosteric modulator | Anxiety disorders, epilepsy | Metabolite of clotiazepam |

| Clotiazepam | Full agonist at GABA | Anxiety disorders | Hepatic metabolism |

| Diazepam | Positive allosteric modulator | Anxiety, seizures | Hepatic oxidation |

| Lorazepam | Positive allosteric modulator | Anxiety, insomnia | Conjugation |

Case Studies

-

Elderly Patient Pharmacotherapy :

A study highlighted the altered pharmacokinetics of benzodiazepines like desmethylclotiazepam in elderly patients. Due to increased volume distribution and decreased clearance rates, careful dosage adjustments are necessary to avoid adverse effects while maintaining therapeutic efficacy . -

Forensic Toxicology :

In forensic settings, desmethylclotiazepam has been identified as a significant analyte in drug-facilitated crime cases. Its detection aids law enforcement agencies in understanding drug interactions and potential impacts on victims . -

Comparative Efficacy Studies :

Research comparing desmethylclotiazepam with other benzodiazepines indicated its unique metabolic profile could influence its clinical effectiveness and side effect profile. This has implications for prescribing practices among different patient demographics .

Mecanismo De Acción

Desmetilclotiazepam ejerce sus efectos uniéndose al sitio de benzodiazepina del receptor del ácido gamma-aminobutírico (GABA). Esta unión potencia el efecto inhibitorio del GABA, lo que lleva a un aumento de la entrada de iones cloruro e hiperpolarización de las neuronas. El resultado es una reducción de la excitabilidad neuronal, lo que explica sus efectos ansiolíticos, anticonvulsivos y relajantes musculares .

Compuestos similares:

Clotiazepam: El compuesto padre del que se deriva el this compound.

Diazepam: Otra benzodiazepina con propiedades ansiolíticas y anticonvulsivas.

Lorazepam: Una benzodiazepina con usos terapéuticos similares pero diferentes vías metabólicas y potencia.

Unicidad: this compound es único debido a su vía metabólica específica y la ausencia de un grupo metilo en comparación con el clotiazepam. Esta diferencia estructural puede influir en su farmacocinética y farmacodinámica, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones terapéuticas .

Análisis Bioquímico

Biochemical Properties

Desmethylclotiazepam, as a metabolite of clotiazepam, is likely to share similar biochemical properties with its parent compound. Clotiazepam is known to bind to the benzodiazepine site of the GABA A receptor, where it acts as a full agonist . This action results in an enhanced GABA inhibitory effect at the GABA A receptor, which leads to the pharmacological effects of clotiazepam . Therefore, it is plausible that Desmethylclotiazepam may interact with similar enzymes, proteins, and other biomolecules.

Cellular Effects

Given its relationship to clotiazepam, it may influence cell function by modulating GABAergic neurotransmission . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Desmethylclotiazepam, being a metabolite of clotiazepam, may share a similar mechanism of action. Clotiazepam acts at the benzodiazepine receptors (BZD), increasing the frequency of opening of the channel chlorinates and penetration of the ions chlorinates through the ionophore . This increase in membrane polarization decreases the probability of discharge of neurons .

Metabolic Pathways

Desmethylclotiazepam is a metabolite of clotiazepam, which is metabolized in the liver

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: Desmetilclotiazepam puede sintetizarse mediante la desmetilación del clotiazepam. El proceso implica la eliminación de un grupo metilo del compuesto padre, clotiazepam, en condiciones de reacción específicas .

Métodos de producción industrial: La producción industrial de this compound típicamente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la cristalización y la purificación para obtener el producto final .

Tipos de reacciones:

Oxidación: this compound puede sufrir reacciones de oxidación, lo que lleva a la formación de varios metabolitos oxidados.

Reducción: El compuesto también puede reducirse en condiciones específicas para producir formas reducidas.

Sustitución: this compound puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio.

Sustitución: Se emplean varios agentes halogenantes y nucleófilos en reacciones de sustitución.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir metabolitos hidroxilados, mientras que la reducción puede producir derivados desmetilados .

Comparación Con Compuestos Similares

Clotiazepam: The parent compound from which desmethylclotiazepam is derived.

Diazepam: Another benzodiazepine with anxiolytic and anticonvulsant properties.

Lorazepam: A benzodiazepine with similar therapeutic uses but different metabolic pathways and potency.

Uniqueness: Desmethylclotiazepam is unique due to its specific metabolic pathway and the absence of a methyl group compared to clotiazepam. This structural difference can influence its pharmacokinetics and pharmacodynamics, making it a valuable compound for research and therapeutic applications .

Actividad Biológica

Desmethylclotiazepam, an active metabolite of clotiazepam, belongs to the thienodiazepine class of compounds and exhibits significant biological activity primarily through its interaction with the GABA receptor. This article delves into its pharmacological properties, mechanisms of action, biochemical pathways, and relevant research findings.

Overview of Desmethylclotiazepam

- Chemical Structure : Desmethylclotiazepam is characterized by the absence of a methyl group compared to its parent compound, clotiazepam. This structural difference influences its pharmacokinetics and pharmacodynamics.

- Metabolism : It is produced via the demethylation of clotiazepam, which is extensively metabolized in the liver. The metabolic pathways include oxidation and reduction reactions that yield various metabolites.

GABA Receptor Modulation

Desmethylclotiazepam acts as a positive allosteric modulator at the GABA receptor, enhancing GABAergic inhibition. This modulation leads to:

- Increased Frequency of Chloride Ion Channel Opening : By increasing the frequency at which the ion channel opens, desmethylclotiazepam facilitates greater chloride ion influx, resulting in hyperpolarization of neurons.

- Reduced Neuronal Excitability : The enhanced inhibitory effect contributes to anxiolytic (anxiety-reducing), anticonvulsant, and sedative effects.

Pharmacokinetics

- Bioavailability : Clotiazepam has a bioavailability of approximately 90%, suggesting that desmethylclotiazepam may also exhibit high bioavailability due to its metabolic relationship.

- Half-life : The elimination half-life for clotiazepam has been reported between 6.5 to 17.8 hours in clinical studies, indicating a relatively prolonged effect which may also apply to its metabolite .

Clinical Implications

- Anxiety Disorders : Desmethylclotiazepam's anxiolytic properties make it a candidate for treating anxiety disorders. Its mechanism aligns with other benzodiazepines known for similar therapeutic uses.

- Polysubstance Use : In forensic studies, desmethylclotiazepam has been detected alongside other benzodiazepines and opioids in illicit drug samples, highlighting its prevalence in polysubstance use scenarios .

Analytical Studies

- A study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyzed various benzodiazepines including desmethylclotiazepam in street drug samples. This research emphasized the importance of accurate detection methods in understanding drug interactions and prevalence in urban settings .

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Anxiolytic Properties | Half-Life (hours) |

|---|---|---|---|

| Desmethylclotiazepam | Positive allosteric modulator at GABA | Yes | 6.5 - 17.8 |

| Clotiazepam | Full agonist at GABA | Yes | 6.5 - 17.8 |

| Diazepam | Positive allosteric modulator at GABA | Yes | 20 - 50 |

| Lorazepam | Positive allosteric modulator at GABA | Yes | 10 - 20 |

Propiedades

IUPAC Name |

5-(2-chlorophenyl)-7-ethyl-1,3-dihydrothieno[2,3-e][1,4]diazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2OS/c1-2-9-7-11-14(10-5-3-4-6-12(10)16)17-8-13(19)18-15(11)20-9/h3-7H,2,8H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDWDXZCLEWQSMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(S1)NC(=O)CN=C2C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.